N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dichlorophenyl and diphenyl groups, as well as a carboxamide functional group
Mechanism of Action
Target of Action
Similar compounds have been reported to affect the energetics of mycobacterium tuberculosis .
Mode of Action
It is suggested that similar compounds disrupt the energetics of mycobacterium tuberculosis .
Biochemical Pathways
It is suggested that similar compounds remarkably affect mycobacterium tuberculosis energetics .
Result of Action
Similar compounds have been reported to have a significant impact on mycobacterium tuberculosis energetics .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate arylamines in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has similar biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another compound with a dichlorophenyl group, used in similar research contexts.
Uniqueness
N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of dichlorophenyl and diphenyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c24-17-11-18(25)13-19(12-17)27-23(29)20-14-26-22(16-9-5-2-6-10-16)28-21(20)15-7-3-1-4-8-15/h1-14H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNLXVWMXDUIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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